ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate is a complex organic compound that features an indole moiety and a naphthyridine core. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The naphthyridine core is also notable for its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate typically involves the coupling of an indole derivative with a naphthyridine precursor. One common method involves the use of tryptamine and a naphthyridine carboxylic acid derivative under dehydrating conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process . Additionally, the purification steps may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in acetic acid.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives of the naphthyridine core.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The naphthyridine core can interact with nucleic acids, potentially affecting gene expression and protein synthesis . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
Ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate is unique due to its specific combination of an indole moiety and a naphthyridine core. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research .
Properties
CAS No. |
58752-34-4 |
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Molecular Formula |
C21H19N3O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-21(26)19-11-14-7-9-22-13-17(14)20(25)24(19)10-8-15-12-23-18-6-4-3-5-16(15)18/h3-7,9,11-13,23H,2,8,10H2,1H3 |
InChI Key |
LFAZKEFCQAPQDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2)C(=O)N1CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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